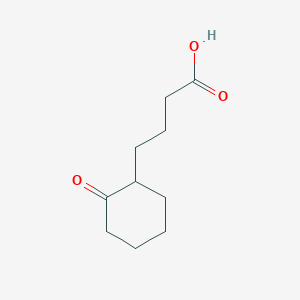
2-Methylpropyl 9h-xanthen-9-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 9h-xanthen-9-ylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a carbamate group attached to it. The xanthene core is known for its fluorescence properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 9h-xanthen-9-ylcarbamate typically involves the reaction of 9H-xanthene-9-carboxylic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl 9h-xanthen-9-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic ring of the xanthene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Aplicaciones Científicas De Investigación
2-Methylpropyl 9h-xanthen-9-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to fluoresce.
Industry: Utilized in the development of fluorescent dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl 9h-xanthen-9-ylcarbamate is primarily based on its fluorescence properties. The xanthene core absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent probe. The carbamate group can interact with various biological molecules, enhancing its utility in biological and medical applications.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: The parent compound of the xanthene family, known for its biological activities.
Fluorescein: A well-known fluorescent dye with a similar xanthene core.
Rhodamine: Another fluorescent dye with structural similarities to xanthene derivatives.
Uniqueness
2-Methylpropyl 9h-xanthen-9-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and potential applications in various fields. Its ability to form stable carbamate linkages makes it a valuable compound for developing new fluorescent probes and dyes.
Propiedades
Número CAS |
6319-56-8 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-methylpropyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-12(2)11-21-18(20)19-17-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |
Clave InChI |
FUWGNCXUBXBIJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)













